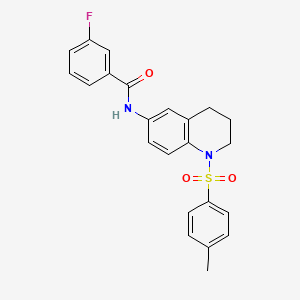

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-7-10-21(11-8-16)30(28,29)26-13-3-5-17-15-20(9-12-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLPUEXSHJOONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline with tosyl chloride in the presence of a base such as pyridine.

Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Formation of the Benzamide: The final step involves coupling the fluorinated tetrahydroquinoline with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

Substitution: Substituted derivatives where the fluorine atom is replaced by another group.

Scientific Research Applications

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and tosyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Table 2: Key Substituent Effects

Research Findings and Discussion

Electronic and Steric Modifications

- Fluoro vs. Chloro Substitution: The target’s 3-fluoro group reduces lipophilicity (ClogP ~2.8 vs. Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions.

- Sulfonyl Group Variation : Replacing 4-fluorophenylsulfonyl with tosyl (target) introduces a methyl group, increasing steric bulk (molar volume: tosyl ~120 ų vs. 4-fluorophenylsulfonyl ~110 ų). This could hinder binding in congested active sites but improve proteolytic stability.

Polymorphism and Crystallography

Similar behavior in the target compound could affect its dissolution rate and bioavailability.

Biological Activity

3-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C23H21FN2O3S

- Molecular Weight : 424.5 g/mol

- CAS Number : 899945-48-3

The structure includes a fluorine atom and a tosyl group attached to a tetrahydroquinoline moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Receptor Modulation : Preliminary studies suggest that it might interact with neurotransmitter receptors, potentially influencing pathways related to neurotransmission and neuroprotection .

Antimicrobial Properties

Like many sulfonamide derivatives, this compound exhibits antimicrobial activity. Its structural features suggest potential efficacy against various bacterial strains. The presence of the tosyl group enhances its ability to penetrate bacterial membranes, thereby increasing its inhibitory effects on target enzymes.

Study 1: Enzyme Inhibition

In a study examining the inhibition of kynurenine aminotransferase (KAT), which plays a role in the kynurenine pathway linked to neurodegenerative diseases, derivatives of tetrahydroquinoline showed competitive inhibition properties. This suggests that this compound could similarly affect KAT activity .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various benzamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a fluorine atom exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This supports the hypothesis that this compound may possess similar properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | Antibacterial |

| Benzene sulfonamide derivatives | Various substitutions on benzene rings | Anticancer and antibacterial |

| Thiazole-based sulfonamides | Heterocyclic ring systems | Enzyme inhibitors |

The unique combination of functional groups in this compound enhances its reactivity and biological profile compared to simpler sulfonamides.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. For example:

- Step 1 : Tosylation of the tetrahydroquinoline nitrogen using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 2 : Fluorobenzamide coupling via a nucleophilic acyl substitution reaction. The 3-fluorobenzoic acid is activated as an acid chloride or using coupling agents like EDCI/HOBt in dichloromethane or DMF .

- Critical Parameters : Temperature control (0–25°C) and solvent polarity (polar aprotic solvents like DCM or THF) are crucial for optimizing yields and minimizing side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the tetrahydroquinoline backbone, tosyl group (–SO–), and fluorobenzamide substitution. Key signals include aromatic protons (δ 6.5–8.5 ppm) and sulfonyl group protons (δ ~7.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNOS) and detects isotopic patterns for fluorine .

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the tosyl group relative to the benzamide moiety, which impacts biological target interactions .

Q. What preliminary biological activities have been reported for structurally related tetrahydroquinoline derivatives?

- Methodological Answer :

- Enzyme Inhibition : Analogous compounds (e.g., N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)benzamides) inhibit kinases (IC values: 0.1–10 µM) via competitive binding at ATP sites. Assays use fluorescence polarization or ADP-Glo™ kits .

- Anticancer Screening : MTT assays on cell lines (e.g., HeLa, MCF-7) show IC values in the low micromolar range. Structure-activity relationship (SAR) studies highlight the importance of the fluorobenzamide group for cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?

- Methodological Answer :

- Assay Variability : Differences in cell line viability (e.g., HeLa vs. HepG2) may arise from variations in membrane permeability or metabolic stability. Use standardized protocols (e.g., NIH/NCATS guidelines) .

- Solubility Limitations : Poor aqueous solubility (common in fluorinated benzamides) can lead to false negatives. Pre-solubilize in DMSO (<0.1% final concentration) or use nanoformulation .

- Data Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What computational approaches support the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding between the fluorobenzamide carbonyl and kinase hinge region .

- QSAR Modeling : Train models on datasets of IC values and descriptors (e.g., logP, polar surface area) to predict bioactivity. Validate with leave-one-out cross-validation (R > 0.7) .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS). Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .

Q. How does the tosyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : The tosyl group (–SO–) reduces CYP450-mediated oxidation. Test in liver microsomes (human/rat) with LC-MS quantification of parent compound remaining after 1 hour .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu). Tosyl-containing analogs often show high binding (>90%), requiring dosage adjustments .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalysis : Employ Pd-catalyzed coupling for benzamide installation (e.g., Suzuki-Miyaura for halogenated precursors) to improve atom economy .

- Workflow Optimization : Use flow chemistry for tosylation steps (residence time: 10–15 min) to enhance reproducibility and reduce by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.